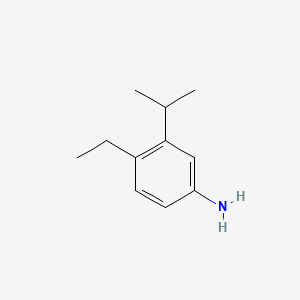

4-Ethyl-3-isopropylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-3-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-4-9-5-6-10(12)7-11(9)8(2)3/h5-8H,4,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYYHPHOVKGAKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50667465 | |

| Record name | 4-Ethyl-3-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50667465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1899-06-5 | |

| Record name | 4-Ethyl-3-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50667465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis pathway of 4-Ethyl-3-isopropylaniline

An In-depth Technical Guide to the Synthesis of 4-Ethyl-3-isopropylaniline

Introduction

This compound is a substituted aniline derivative with potential applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its structure, featuring a specific arrangement of ethyl, isopropyl, and amino groups on a benzene ring, necessitates a carefully designed synthetic strategy to control regioselectivity. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of a logical and viable synthesis pathway, grounded in established principles of organic chemistry. We will explore the causality behind experimental choices, provide detailed protocols, and support key claims with authoritative references.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound suggests that the final amino group can be installed via the reduction of a corresponding nitroaromatic compound. This precursor, 1-ethyl-2-isopropyl-4-nitrobenzene, can be synthesized by the nitration of 1-ethyl-2-isopropylbenzene. The dialkylated benzene core can, in turn, be constructed through sequential Friedel-Crafts alkylation reactions starting from a simpler aromatic feedstock like benzene or a monosubstituted benzene.

This analysis leads to a proposed three-step forward synthesis:

-

Step 1: Friedel-Crafts Alkylation to form the 1-ethyl-2-isopropylbenzene backbone.

-

Step 2: Electrophilic Aromatic Nitration to introduce a nitro group at the desired position.

-

Step 3: Reduction of the Nitro Group to yield the target aniline.

Below is a visual representation of the proposed synthetic workflow.

Caption: Proposed multi-step synthesis pathway for this compound.

Part 1: Synthesis of 1-Ethyl-2-isopropylbenzene

The foundational step is the synthesis of the dialkylated aromatic precursor. The Friedel-Crafts reaction, a cornerstone of C-C bond formation on aromatic rings, is the method of choice.[1] The order of alkylation is critical to maximize the yield of the desired ortho-isomer. Both ethyl and isopropyl groups are ortho, para-directing activators. However, the bulky nature of the isopropyl group suggests that ethylating isopropylbenzene (cumene) would favor para-substitution due to steric hindrance. Conversely, isopropylating ethylbenzene could lead to a mixture of ortho and para products. For the synthesis of the ortho-isomer, specific catalysts and conditions that can overcome steric hindrance may be required.

A plausible route begins with the well-established industrial production of isopropylbenzene (cumene) from benzene and propylene, often using solid acid catalysts like zeolites.[2][3]

Experimental Protocol: Isopropylation of Ethylbenzene

This protocol is adapted from general Friedel-Crafts procedures.[4][5] The direct synthesis of 1-ethyl-2-isopropylbenzene requires careful control to favor the ortho product.

Materials:

-

Ethylbenzene

-

2-Chloropropane (or Propylene)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric Acid (HCl), 1M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice bath

Procedure:

-

Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to vent HCl gas into a basic solution).

-

Charge the flask with anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.

-

Add ethylbenzene (1.0 equivalent) to the dropping funnel and add it slowly to the stirred AlCl₃ suspension.

-

Add 2-chloropropane (1.0 equivalent) to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to stir at 0°C for an additional hour, then warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.

-

Work-up: Carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product, a mixture of ortho, meta, and para isomers, is then purified by fractional distillation to isolate 1-ethyl-2-isopropylbenzene.[6][7]

Causality:

-

Lewis Acid Catalyst: AlCl₃ is used to generate the isopropyl carbocation electrophile from 2-chloropropane, which then attacks the electron-rich ethylbenzene ring.[4]

-

Temperature Control: Low temperatures are employed to minimize side reactions and control the exothermicity of the reaction.

-

Isomer Separation: The formation of multiple isomers is a known limitation of Friedel-Crafts alkylation.[8] Fractional distillation is effective for separation due to the different boiling points of the ortho, meta, and para isomers.

Part 2: Nitration of 1-Ethyl-2-isopropylbenzene

With the dialkylated benzene in hand, the next step is the introduction of a nitro group via electrophilic aromatic substitution. The directing effects of the existing alkyl groups are paramount. Both the ethyl and isopropyl groups are electron-donating and therefore ortho, para-directing.

-

The position para to the ethyl group (C4) is sterically accessible.

-

The position ortho to the ethyl group (C6) is highly hindered by the adjacent isopropyl group.

-

The position para to the isopropyl group (C5) is a potential site for substitution.

-

The position ortho to the isopropyl group (C3) is also a potential site.

Considering both electronic activation and steric hindrance, the primary product is expected to be 1-ethyl-2-isopropyl-4-nitrobenzene , where the incoming electrophile is directed para to the less sterically bulky ethyl group.[9]

Experimental Protocol: Nitration

This protocol is based on standard procedures for the nitration of activated aromatic rings.[10]

Materials:

-

1-Ethyl-2-isopropylbenzene

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Dichloromethane (DCM)

-

Ice/salt bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated H₂SO₄. Cool the flask to -5 to 0°C in an ice/salt bath.

-

Prepare the nitrating mixture by adding concentrated HNO₃ dropwise to the cold, stirred H₂SO₄. Maintain the temperature below 10°C.

-

In a separate flask, dissolve 1-ethyl-2-isopropylbenzene (1.0 equivalent) in DCM.

-

Slowly add the solution of the substrate to the nitrating mixture dropwise, ensuring the internal temperature does not exceed 5°C. The reaction is highly exothermic.

-

After the addition is complete, stir the mixture at 0-5°C for 1-2 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

-

Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash them with water, saturated NaHCO₃ solution (to neutralize residual acid), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Causality:

-

Nitronium Ion Generation: The mixture of concentrated sulfuric and nitric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution reaction.

-

Strict Temperature Control: This is critical to prevent over-nitration (dinitration) and to control the reaction rate safely.[10]

Part 3: Reduction to this compound

The final step is the reduction of the nitro group to an amine. This is a robust and high-yielding transformation in organic synthesis. Catalytic hydrogenation is the most common and efficient method, offering clean conversion and simple product isolation.[11][12]

Experimental Protocol: Catalytic Hydrogenation

This protocol is a standard method for the reduction of nitroarenes.[13][14]

Materials:

-

1-Ethyl-2-isopropyl-4-nitrobenzene

-

Palladium on Carbon (Pd/C, 5-10 wt. %)

-

Ethanol or Ethyl Acetate

-

Hydrogen (H₂) gas

-

Parr hydrogenator or a balloon setup

Procedure:

-

In a suitable hydrogenation vessel (e.g., a Parr bottle or a heavy-walled flask), dissolve the nitro compound (1.0 equivalent) in ethanol or ethyl acetate.

-

Carefully add the Pd/C catalyst (typically 1-5 mol % of Pd).

-

Seal the vessel and purge the system with an inert gas (N₂ or Ar), followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm or 50 psi) or maintain a hydrogen atmosphere with a balloon.

-

Stir the reaction mixture vigorously at room temperature. The uptake of hydrogen can be monitored by a pressure gauge.

-

The reaction is typically complete within 2-12 hours. Monitor by TLC until the starting material is fully consumed.

-

Work-up: Carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.

-

Rinse the filter pad with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by distillation or chromatography if necessary.

Causality:

-

Catalyst: Pd/C is a highly efficient heterogeneous catalyst for the reduction of nitro groups. The reaction occurs on the surface of the palladium metal.[13]

-

Hydrogen Source: Molecular hydrogen (H₂) is the reducing agent.

-

Safety: The use of hydrogen gas requires appropriate safety precautions, including proper ventilation and the avoidance of ignition sources. The catalyst filtration must be done carefully to prevent ignition upon exposure to air.

Data Summary

The following table summarizes the expected parameters for the proposed synthesis. Yields are estimates based on similar transformations reported in the literature for analogous substrates.

| Step | Reaction Type | Key Reagents | Catalyst | Typical Yield (%) |

| 1. Alkylation | Friedel-Crafts Alkylation | Ethylbenzene, 2-Chloropropane | AlCl₃ | 40-60% (ortho) |

| 2. Nitration | Electrophilic Aromatic Substitution | HNO₃, H₂SO₄ | - | 85-95% |

| 3. Reduction | Catalytic Hydrogenation | H₂ gas | 10% Pd/C | >95% |

Conclusion

The synthesis of this compound can be reliably achieved through a classical three-step sequence involving Friedel-Crafts alkylation, aromatic nitration, and catalytic hydrogenation. The primary challenges lie in controlling the regioselectivity during the alkylation and nitration steps. By carefully selecting reagents, controlling reaction conditions such as temperature, and employing standard purification techniques, the target compound can be prepared in good overall yield. The principles and protocols outlined in this guide provide a solid foundation for researchers undertaking the synthesis of this and other polysubstituted anilines.

References

-

ResearchGate. Catalytic hydrogenation of nitroarenes into different products via... Available at: [Link]

-

ResearchGate. General scheme for the catalytic hydrogenation of nitroarene. Available at: [Link]

-

Wiley Online Library. Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. Available at: [Link]

-

ACS Publications. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Available at: [Link]

-

Revue Roumaine de Chimie. ALKYLATION OF BENZENE TO CUMENE OVER MOR ZEOLITE CATALYSTS. Available at: [Link]

-

ACS Publications. Catalytic and Electrocatalytic Hydrogenation of Nitroarenes. Available at: [Link]

-

ACS Publications. Recent Advances and Outlook for the Isosteric Replacement of Anilines. Available at: [Link]

-

ChemRxiv. Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. Available at: [Link]

-

Khan Academy. Friedel-Crafts alkylation. Available at: [Link]

-

ChemRxiv. Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. Available at: [Link]

- Google Patents. US9828307B2 - Method for producing isopropyl benzene from benzene and propylene.

-

ResearchGate. Alkylation of benzene with isopropanol over SAPO‐5: A kinetic study. Available at: [Link]

-

Ovid. Alkylation of benzene with isopropyl alcohol over SAPO-5 catalyst in an integral pressure reactor. Available at: [Link]

-

Wikipedia. Friedel–Crafts reaction. Available at: [Link]

- Google Patents. SU739045A1 - Method of preparing ethyl- or isopropylbenzene.

-

Chemistry Stack Exchange. How to get 1-ethyl-3-isopropylbenzene from benzene. Available at: [Link]

-

LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

-

Homework.Study.com. Select the best reagents for each of the three steps in the following synthesis yielding a... Available at: [Link]

-

PrepChem.com. Synthesis of E. 3-isopropylaniline. Available at: [Link]

-

NIST WebBook. 1-Ethyl-2-isopropylbenzene. Available at: [Link]

-

Stenutz. 1-ethyl-2-isopropylbenzene. Available at: [Link]

- Google Patents. CN101492378A - Improvement for production process for isopropyl aniline.

-

YouTube. Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Electrophilic aromatic substitution. Part 24. The nitration of isopropylbenzene, 2- and 4-isopropyltoluene... Available at: [Link]

-

Organic Chemistry – Specific Name Reactions. Available at: [Link]

-

YouTube. o/p ratio in highest for nitration of which of the following compound? Available at: [Link]

-

YouTube. The nitration of isopropyl benzene exclusively gives a/an... Available at: [Link]

-

Crysdot LLC. This compound. Available at: [Link]

- Google Patents. CN105622428A - Preparation method of 3-methyl-4-isopropylaniline.

-

PubChem. 4-Ethylnitrobenzene. Available at: [Link]

-

Organic Syntheses. ethyl 4-aminobenzoate. Available at: [Link]

-

Cheméo. Chemical Properties of 1-Ethyl-2-isopropylbenzene (CAS 18970-44-0). Available at: [Link]

-

PubChem. 4-Isopropylnitrobenzene. Available at: [Link]

-

PMC - NIH. Ethyl 3-nitro-4-(propylamino)benzoate. Available at: [Link]

- Google Patents. CN111454156A - Method for continuously synthesizing 4-ethyl nitrobenzene and 2-ethyl...

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. US9828307B2 - Method for producing isopropyl benzene from benzene and propylene - Google Patents [patents.google.com]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. 1-Ethyl-2-isopropylbenzene [webbook.nist.gov]

- 7. 1-ethyl-2-isopropylbenzene [stenutz.eu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-Ethyl-3-isopropylaniline

Introduction: Unveiling a Key Synthetic Intermediate

4-Ethyl-3-isopropylaniline is a substituted aromatic amine that serves as a valuable intermediate in various fields of chemical synthesis, including pharmaceuticals and materials science. Its specific substitution pattern—an ethyl group and an isopropyl group ortho and meta to the amine, respectively—imparts a unique combination of steric and electronic properties. Understanding the fundamental physicochemical characteristics of this molecule is paramount for researchers and drug development professionals. These properties govern its reactivity, solubility, membrane permeability, and ultimately, its behavior in both synthetic protocols and biological systems.

This guide provides a comprehensive overview of the known physicochemical properties of this compound. Where experimental data is not publicly available, we present detailed, field-proven methodologies for their determination, empowering researchers to generate the necessary data with scientific rigor. This approach ensures a complete and practical understanding of the compound's profile, adhering to the highest standards of scientific integrity.

Section 1: Chemical Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its unequivocal identity and summarize its core physical constants. These data points are fundamental for stoichiometric calculations, reaction setup, and safety assessments.

Molecular Structure and Identifiers

The unique arrangement of substituents on the aniline ring is the primary determinant of the molecule's chemical behavior.

Caption: 2D Chemical Structure of this compound.

Summary of Physicochemical Data

The following table summarizes the key physicochemical properties for this compound, compiled from available chemical databases.

| Property | Value | Source |

| CAS Number | 1899-06-5 | [1][2] |

| Molecular Formula | C₁₁H₁₇N | [1][2] |

| Molecular Weight | 163.26 g/mol | [1][2] |

| Appearance | Kind of white to yellow powder | [1] |

| Boiling Point | 249.6 °C at 760 mmHg | [1] |

| Density | 0.935 g/cm³ | [1] |

| Refractive Index | 1.533 | [1] |

| Melting Point | Data not available | |

| pKa (basic) | Data not available | |

| LogP (XLogP3) | 3.2 - 3.54 | [1][2] |

Section 2: Ionization and Lipophilicity: Cornerstones of Drug Development

For any compound intended for biological application, its acid-base properties (pKa) and lipophilicity (LogP) are arguably the most critical physicochemical parameters. They dictate how a molecule will behave in the aqueous environment of the body and how readily it will cross lipid membranes to reach its target.

Basicity (pKa): The Protonation State

The pKa of the anilinic nitrogen determines the extent of its protonation at a given pH. This is crucial as the charged (protonated) and neutral forms of a molecule have vastly different properties. The pKa value is the pH at which 50% of the molecules are in their ionized form. For an amine, this equilibrium is:

R-NH₂ + H₂O ⇌ R-NH₃⁺ + OH⁻

Aniline itself has a pKa of approximately 4.6. The presence of electron-donating alkyl groups (ethyl and isopropyl) on the ring is expected to increase the electron density on the nitrogen atom, making it more basic and thus raising the pKa relative to aniline.

Importance in Research:

-

Solubility: The protonated, cationic form is generally much more water-soluble than the neutral form.

-

Receptor Binding: The charge state can dramatically affect binding affinity to a biological target.

-

ADME Properties: Absorption, Distribution, Metabolism, and Excretion are all heavily influenced by pKa. A molecule's ability to cross the gut wall or the blood-brain barrier is dependent on its charge.

Experimental Determination of pKa: As no experimental pKa value for this compound is readily available in the literature, its determination is a critical first step in a full characterization. Potentiometric titration is the gold-standard method for this purpose.[3][4]

Caption: Workflow for pKa Determination by Potentiometric Titration.

Detailed Protocol: Potentiometric pKa Determination [4]

-

System Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (e.g., 25 °C).

-

Sample Preparation: Accurately weigh approximately 20-40 µmoles of this compound and dissolve it in a known volume (e.g., 20 mL) of deionized water.[3] If solubility is limited, a water/methanol co-solvent system may be used.[3] Add a standardized solution of 0.1 M HCl to bring the initial pH to ~1.8-2.0, ensuring the amine is fully protonated.[4]

-

Inert Atmosphere: Purge the sample solution with an inert gas, such as nitrogen, for 5-10 minutes to displace dissolved CO₂, which can interfere with the titration by forming carbonic acid.

-

Titration: While stirring the solution, add small, precise increments of a standardized 0.1 M NaOH solution using a calibrated burette.

-

Data Acquisition: After each addition of titrant, allow the pH reading to stabilize before recording the value and the total volume of NaOH added.[4]

-

Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH value at the midpoint of the buffer region, which corresponds to the point where half of the titrant required to reach the inflection point has been added. This is the half-equivalence point.

Lipophilicity (LogP): The Oil-Water Balance

The n-octanol/water partition coefficient (P) is a measure of a molecule's differential solubility between a lipophilic (n-octanol) and an aqueous (water) phase. It is expressed as a logarithm (LogP) and is a critical indicator of a drug's ability to cross biological membranes.

LogP = log₁₀ ([solute]ₙ₋ₒ꜀ₜₐₙₒₗ / [solute]wₐₜₑᵣ)

A positive LogP value indicates higher solubility in the lipid phase (lipophilic/hydrophobic), while a negative value indicates higher solubility in the aqueous phase (hydrophilic). The computed XLogP3 value for this compound is approximately 3.2, suggesting it is a significantly lipophilic compound.[2]

Importance in Research:

-

Membrane Permeability: Higher LogP values often correlate with better passive diffusion across cell membranes. However, excessively high values (LogP > 5) can lead to poor aqueous solubility and trapping within lipid bilayers.

-

Drug Metabolism: Highly lipophilic compounds are often more susceptible to metabolism by cytochrome P450 enzymes in the liver.

-

Toxicity: High lipophilicity can sometimes be associated with non-specific toxicity and bioaccumulation.

Experimental Determination of LogP: The Shake-Flask method, as described in OECD Test Guideline 107, is the standard, direct method for determining LogP values, particularly for compounds with expected LogP in the range of -2 to 4.[5][6] Given the calculated XLogP3 of ~3.2, this method is highly appropriate.

Detailed Protocol: OECD 107 Shake-Flask Method for LogP Determination [6][7]

-

Solvent Preparation: Prepare mutually saturated solvents by shaking high-purity n-octanol and water together for 24 hours at the experimental temperature, followed by a separation period to allow the phases to fully disengage.

-

Test Substance Preparation: Prepare a stock solution of this compound in n-octanol (pre-saturated with water). The concentration should be low enough to not exceed its solubility limit in either phase (typically < 0.01 M).[8]

-

Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine known volumes of the pre-saturated n-octanol (containing the test substance) and pre-saturated water. For an expected LogP of ~3, volume ratios of n-octanol to water such as 1:1, 1:2, and 2:1 should be tested in duplicate.

-

Equilibration: Agitate the vessels at a constant temperature (e.g., 25 °C ± 1 °C) for a sufficient time to reach equilibrium. Gentle shaking is preferred to avoid the formation of emulsions. A preliminary experiment can determine the necessary time to reach equilibrium.[6]

-

Phase Separation: Separate the two phases. Centrifugation is the most effective method to ensure a clean separation and break any potential emulsions.[7]

-

Concentration Analysis: Accurately determine the concentration of this compound in each phase using a validated analytical method (e.g., HPLC-UV or GC-MS). The analytical method must itself be validated for linearity, accuracy, and precision in both n-octanol and water matrices.[7]

-

Calculation: Calculate the partition coefficient (P) for each run using the measured concentrations. Convert these to LogP values. The final reported LogP should be the average of the replicate runs, which should ideally fall within a range of ± 0.3 log units.[6]

Conclusion

The physicochemical properties of this compound define its fundamental chemical identity and provide a predictive framework for its behavior in synthetic and biological applications. This guide has consolidated the available data for its core properties, including boiling point, density, and a computationally derived LogP value, which indicates significant lipophilicity.

Crucially, we have identified the absence of publicly available experimental data for its melting point and pKa. Rather than leaving a void, we have provided authoritative, step-by-step protocols based on industry-standard guidelines for the experimental determination of these values. The execution of these protocols is a necessary step for any research program utilizing this compound, as the resulting data will provide critical insights into its solubility, charge state at physiological pH, and potential for membrane permeation. This comprehensive approach, blending known data with a clear path to generating missing information, ensures that researchers, scientists, and drug development professionals can proceed with a robust and scientifically sound understanding of this compound.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Retrieved from [Link]

-

Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123. Retrieved from [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

-

OECD iLibrary. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

-

DTIC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link]

-

ACS Publications. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Retrieved from [Link]

-

Stenutz. (n.d.). 4-isopropylaniline. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). N-Isopropylaniline. Retrieved from [Link]

-

PubChem. (n.d.). 3-Isopropylaniline. Retrieved from [Link]

-

ChemBK. (n.d.). m-Isopropylaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines shown in.... Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | C11H17N | CID 45096216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 6. oecd.org [oecd.org]

- 7. biotecnologiebt.it [biotecnologiebt.it]

- 8. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

An In-depth Technical Guide to 4-Ethyl-3-isopropylaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Ethyl-3-isopropylaniline, a substituted aniline of interest in synthetic organic chemistry and drug discovery. The document details its chemical identifiers, physicochemical properties, and safety considerations. Furthermore, it outlines a representative synthetic protocol and discusses its potential applications as a key intermediate in the development of novel pharmaceutical agents. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the design and synthesis of complex organic molecules.

Introduction

Substituted anilines are a cornerstone of modern medicinal chemistry, forming the structural core of a vast array of therapeutic agents. Their utility stems from their ability to serve as versatile synthons, readily undergoing a variety of chemical transformations to build molecular complexity. This compound, with its specific substitution pattern, presents a unique scaffold for the exploration of new chemical space in drug development. The interplay of the ethyl and isopropyl groups on the aniline ring influences its electronic and steric properties, which can be strategically exploited to modulate the pharmacological activity of derivative compounds. This guide aims to consolidate the available technical information on this compound, providing a practical resource for its application in a research and development setting.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its effective use in research and development. This section details the key identifiers and physicochemical characteristics of this compound.

Identifiers

Clear and unambiguous identification is the first step in the safe and effective handling of any chemical substance.

| Identifier | Value | Source |

| CAS Number | 1899-06-5 | [1] |

| IUPAC Name | 4-ethyl-3-propan-2-ylaniline | [1] |

| Synonyms | 4-Ethyl-3-(1-methylethyl)benzenamine, 4-ethyl-3-propan-2-ylaniline | [1] |

| Molecular Formula | C₁₁H₁₇N | [1] |

| Canonical SMILES | CCC1=C(C=C(C=C1)N)C(C)C | |

| InChI | InChI=1S/C11H17N/c1-4-9-5-6-10(12)7-11(9)8(2)3/h5-8H,4,12H2,1-3H3 | [1] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various experimental settings, from reaction conditions to formulation.

| Property | Value | Source |

| Molecular Weight | 163.26 g/mol | [1] |

| Appearance | White to yellow powder (predicted) | [2] |

| Boiling Point | 249.6 °C at 760 mmHg | [2] |

| Density | 0.935 g/cm³ | [2] |

| Refractive Index | 1.533 | [2] |

| XLogP3 | 3.2 | [1] |

Synthesis of this compound: A Representative Protocol

Proposed Synthetic Pathway

The synthesis of this compound can be conceptualized as a two-step process starting from 1-ethyl-2-isopropylbenzene.

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Ethyl-3-isopropylaniline

A Senior Application Scientist's Field Guide to NMR and Mass Spectrometry Data

Introduction

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The following diagram illustrates the IUPAC numbering for 4-Ethyl-3-isopropylaniline, which will be used throughout this guide.

Caption: Molecular structure and numbering of this compound.

Part 1: Predicted ¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule.[3] The predicted spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic, amine, and aliphatic protons.

Predicted ¹H NMR Data Table

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H (Isopropyl CH₃) | ~ 1.25 | Doublet | 6H | ~ 7.0 |

| H (Ethyl CH₃) | ~ 1.28 | Triplet | 3H | ~ 7.5 |

| H (Ethyl CH₂) | ~ 2.60 | Quartet | 2H | ~ 7.5 |

| H (Isopropyl CH) | ~ 3.35 | Septet | 1H | ~ 7.0 |

| H (Amine NH₂) | ~ 3.60 | Broad Singlet | 2H | - |

| H-5 | ~ 6.65 | Doublet of Doublets | 1H | J_ortho ≈ 8.0, J_meta ≈ 2.0 |

| H-2 | ~ 6.70 | Doublet | 1H | J_meta ≈ 2.0 |

| H-6 | ~ 7.00 | Doublet | 1H | J_ortho ≈ 8.0 |

Expertise & Causality: Interpreting the Predicted ¹H NMR Spectrum

-

Aliphatic Region (1.0 - 4.0 ppm):

-

Isopropyl Methyls (C8-H, C9-H): The six methyl protons of the isopropyl group are chemically equivalent and appear as a doublet around 1.25 ppm. They are split by the single proton on the adjacent methine (CH) group, resulting in the doublet multiplicity (n+1 rule, where n=1).

-

Ethyl Group (C10-H, C11-H): The ethyl group gives rise to a characteristic triplet-quartet pattern. The methyl protons (C11-H) at ~1.28 ppm are split by the two adjacent methylene protons into a triplet. The methylene protons (C10-H) at ~2.60 ppm are deshielded by the aromatic ring and are split by the three methyl protons into a quartet.

-

Isopropyl Methine (C7-H): This single proton is split by the six equivalent methyl protons into a septet. It is shifted further downfield (~3.35 ppm) due to its proximity to the aromatic ring.

-

Amine Protons (N-H): The two amine protons are expected to appear as a broad singlet around 3.60 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can be highly variable depending on solvent and concentration.[4]

-

-

Aromatic Region (6.5 - 7.5 ppm):

-

The amino group (-NH₂) is a strong electron-donating group, which increases electron density at the ortho and para positions (C2, C6, and C4), causing the attached protons to be shielded and shifted upfield relative to benzene (7.36 ppm).[5] The alkyl groups are weakly electron-donating.

-

H-6: This proton is ortho to the electron-donating amino group and para to the ethyl group. It experiences strong shielding and is split by its ortho-neighbor H-5, resulting in a doublet around 7.00 ppm.

-

H-5: This proton is meta to the amino group and ortho to the ethyl group. It is split by H-6 (ortho-coupling, J ≈ 8.0 Hz) and H-2 (meta-coupling, J ≈ 2.0 Hz), appearing as a doublet of doublets around 6.65 ppm.

-

H-2: This proton is ortho to the amino group and meta to the isopropyl group. It is significantly shielded and shows only a small meta-coupling to H-5, resulting in a doublet around 6.70 ppm.

-

Part 2: Predicted ¹³C NMR Spectral Data

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon environment produces a distinct peak.[6]

Predicted ¹³C NMR Data Table

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C11 (Ethyl CH₃) | ~ 15 |

| C8, C9 (Isopropyl CH₃) | ~ 23 |

| C10 (Ethyl CH₂) | ~ 27 |

| C7 (Isopropyl CH) | ~ 33 |

| C5 | ~ 112 |

| C2 | ~ 115 |

| C6 | ~ 127 |

| C4 | ~ 130 |

| C3 | ~ 138 |

| C1 | ~ 145 |

Expertise & Causality: Interpreting the Predicted ¹³C NMR Spectrum

-

Aliphatic Carbons (10 - 40 ppm): The chemical shifts of the aliphatic carbons are in the expected upfield region. The methyl carbons (C11, C8, C9) are the most shielded, followed by the methylene (C10) and methine (C7) carbons.

-

Aromatic Carbons (110 - 150 ppm):

-

The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The electron-donating amino group strongly shields the ortho (C2, C6) and para (C4) carbons.[7]

-

C1 (ipso-Amino): This carbon, directly attached to the nitrogen, is significantly deshielded and appears furthest downfield in the aromatic region (~145 ppm).

-

C3 & C4 (ipso-Alkyl): The carbons bearing the alkyl groups (C3 and C4) are deshielded relative to unsubstituted benzene carbons, with expected shifts around 138 ppm and 130 ppm, respectively.

-

C2, C5, C6: The remaining aromatic carbons (CH) are shielded by the amino group. C5 and C2, being ortho or para to the amino group, are expected at the most upfield positions (~112-115 ppm), while C6 is slightly less shielded (~127 ppm).

-

Part 3: Predicted Mass Spectrometry Data

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.[8] For a relatively small, volatile molecule like this compound, Electron Ionization (EI) is a suitable method.[9]

Predicted Mass Spectrum (Electron Ionization)

| m/z | Predicted Identity | Relative Intensity |

| 163 | [M]⁺• (Molecular Ion) | High |

| 148 | [M - CH₃]⁺ | Very High (Base Peak) |

| 134 | [M - C₂H₅]⁺ | Moderate |

| 120 | [M - C₃H₇]⁺ | Moderate |

Expertise & Causality: Interpreting the Predicted Mass Spectrum

The fragmentation of aromatic amines under EI is often directed by the stability of the resulting ions.[10]

-

Molecular Ion ([M]⁺• at m/z 163): As an aromatic compound, this compound is expected to show a prominent molecular ion peak, consistent with its molecular weight of 163.26. The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which holds true here.[10]

-

Base Peak ([M - CH₃]⁺ at m/z 148): The most favorable fragmentation is typically the loss of a radical to form a stable carbocation. Alpha-cleavage (benzylic cleavage) is highly favored. The loss of a methyl radical (•CH₃, 15 Da) from the isopropyl group results in a resonance-stabilized secondary benzylic carbocation. This is predicted to be the most stable fragment, and therefore the base peak (the most intense peak in the spectrum).

-

Other Fragments:

-

[M - C₂H₅]⁺ (m/z 134): Loss of an ethyl radical (•C₂H₅, 29 Da) from the ethyl group via benzylic cleavage would also produce a stable cation, leading to a significant peak.

-

[M - C₃H₇]⁺ (m/z 120): Loss of the entire isopropyl group as a radical (•C₃H₇, 43 Da) is another possible fragmentation pathway.

-

Caption: Predicted major fragmentation pathway for this compound under EI-MS.

Part 4: Experimental Protocols

To validate the predicted data, rigorous and well-defined experimental procedures are necessary. The following protocols outline the steps for acquiring high-quality NMR and MS data.

Experimental Workflow Overview

Caption: General experimental workflow for spectroscopic analysis.

Protocol 1: NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans (NS): 16.

-

Relaxation Delay (D1): 5 seconds (to ensure full relaxation for accurate integration).[11]

-

Acquisition Time (AQ): ~4 seconds.

-

Spectral Width (SW): 20 ppm.

-

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate all signals and reference the spectrum to the TMS peak at 0.00 ppm.

-

-

¹³C NMR Spectroscopy:

-

Instrument: Same spectrometer as ¹H NMR (operating at ~100 MHz for ¹³C).

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans (NS): 1024 (or more, as needed for good signal-to-noise).

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width (SW): 240 ppm.

-

-

Processing: Apply Fourier transform with an exponential multiplication (line broadening of ~1 Hz), phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Protocol 2: Mass Spectrometry Data Acquisition (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

-

-

GC-MS Analysis:

-

Instrument: Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

-

GC Parameters:

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Scan Range: m/z 50–400.[12]

-

Scan Rate: 2 scans/second.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the corresponding mass spectrum to identify the molecular ion and key fragment ions. Compare the fragmentation pattern with the predicted data.

-

Conclusion

This guide provides a comprehensive, predictive framework for the spectroscopic analysis of this compound using ¹H NMR, ¹³C NMR, and mass spectrometry. By understanding the underlying principles of chemical shifts, coupling constants, and fragmentation pathways, researchers can confidently predict, acquire, and interpret the data necessary to confirm the structure and purity of this compound. The provided protocols offer a robust starting point for experimental validation, ensuring data integrity and scientific rigor in any research or development setting.

References

-

Chemaxon. NMR Predictor. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 45096216, this compound. [Link]

-

Do, Q. T., et al. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI, 2023. [Link]

-

Onae, S., et al. 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Taylor & Francis Online, 2021. [Link]

-

Banfi, D. & Patiny, L. : Resurrecting and processing NMR spectra on-line. Chimia, 2008. [Link]

-

Chemistry LibreTexts. Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

-

ResearchGate. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. [Link]

-

Wikipedia. Electrospray ionization. [Link]

-

Truman State University. GAS CHROMATOGRAPHY / MASS SPECTROMETRY. [Link]

-

Lewis, R. G., & Dyer, D. S. AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC, 1968. [Link]

-

Taylor & Francis Online. The halogen effect on the 13C NMR chemical shift in substituted benzenes. [Link]

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

PubChem. This compound. [Link]

-

Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

-

CASPRE. 13C NMR Predictor. [Link]

-

University of Tübingen. Interpretation of mass spectra. [Link]

-

Zeitschrift für Naturforschung. 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. [Link]

-

Emerald Cloud Lab. ExperimentGCMS Documentation. [Link]

-

National Institutes of Health. An Introduction to Biological NMR Spectroscopy. [Link]

- University of Puget Sound.

-

U.S. Food and Drug Administration. Lab Method for Gas Chromatography - Mass Spectrometry (GC-MS) Screening Procedure. [Link]

-

West Virginia University. Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. [Link]

-

Royal Society of Chemistry. NMR spectroscopy of small molecules in solution. [Link]

-

YouTube. How to Predict NMR in ChemDraw. [Link]

-

ACS Publications. Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. [Link]

-

ResearchGate. How to Determine the Structure of Organic Molecules by NMR Spectroscopy. [Link]

-

University of Wisconsin. 1H NMR Chemical Shifts. [Link]

- Varian. CHEM 3590 GC-MS Experiment 2019.

-

Asian Journal of Chemistry. Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. [Link]

-

ResearchGate. 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

- University of North Texas.

-

YouTube. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. [Link]

-

YouTube. How to predict the 13C NMR spectrum of a compound. [Link]

-

National Institutes of Health. CFM-ID 4.0: More Accurate ESI MS/MS Spectral Prediction and Compound Identification. [Link]

-

ACS Publications. Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. [Link]

-

Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

ResearchGate. Computational Prediction of Electron Ionization Mass Spectra to Assist in GC/MS Compound Identification. [Link]

-

Scribd. Predict 13C Carbon NMR Spectra. [Link]

-

ChemRxiv. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. [Link]

-

Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

-

CORE. Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. [Link]

-

YouTube. Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS). [Link]

-

National Institutes of Health. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...? [Link]

Sources

- 1. This compound | C11H17N | CID 45096216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. youtube.com [youtube.com]

- 7. tandfonline.com [tandfonline.com]

- 8. phys.libretexts.org [phys.libretexts.org]

- 9. uni-saarland.de [uni-saarland.de]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mdpi.com [mdpi.com]

- 12. home.cc.umanitoba.ca [home.cc.umanitoba.ca]

- 13. fda.gov [fda.gov]

A Technical Guide to the Solubility Profile of 4-Ethyl-3-isopropylaniline in Organic Solvents

Abstract

The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics to bioavailability. This guide provides an in-depth technical overview of the solubility profile of 4-Ethyl-3-isopropylaniline. While specific experimental data for this compound is not extensively published, this paper establishes a robust framework for its evaluation. We will delve into the theoretical principles governing its solubility based on its physicochemical properties, present an illustrative solubility profile derived from chemical first principles, and provide detailed, field-proven protocols for experimental determination using both equilibrium and high-throughput methods. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous approach to solubility assessment.

Introduction: The Critical Role of Solubility

This compound is a substituted aniline derivative with potential applications as a building block in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals. Its molecular structure, featuring a polar amine group and a significant non-polar hydrocarbon scaffold, suggests a complex and highly variable solubility profile across different solvent classes.

Understanding this profile is not an academic exercise; it is a critical prerequisite for successful process development, formulation, and purification. Key decisions impacted by solubility include:

-

Reaction Solvent Selection: Ensuring reactants remain in solution to facilitate optimal reaction rates and minimize side-product formation.

-

Crystallization and Purification: Identifying suitable solvent/anti-solvent systems for efficient isolation and purification of the final product.

-

Formulation Development: For pharmaceutical applications, solubility in relevant media is a primary determinant of a drug's bioavailability.

-

Analytical Method Development: Choosing appropriate diluents for techniques like HPLC and UV/Vis spectroscopy.

This guide will provide the theoretical grounding and practical methodologies to comprehensively characterize the solubility of this compound.

Physicochemical Properties and Theoretical Solubility Considerations

The solubility of a solute in a solvent is governed by thermodynamics, primarily the Gibbs free energy of solution.[1] A qualitative but powerful predictor is the principle of "similia similibus solvuntur" or "like dissolves like."[2][3] To apply this, we must first understand the physicochemical nature of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇N | [4] |

| Molar Mass | 163.26 g/mol | [4] |

| Appearance | White to yellow powder/liquid | [5] |

| Boiling Point | 249.6 °C at 760 mmHg | [5] |

| XLogP3 | 3.2 - 3.5 | [4][5] |

| PSA (Polar Surface Area) | 26.02 Ų | [5] |

The molecule's structure contains:

-

A Polar Head: The aniline (-NH₂) group can act as a hydrogen bond donor and acceptor.

-

A Non-Polar Body: The benzene ring, ethyl group, and isopropyl group create a significant hydrophobic character.

The high XLogP3 value (>3) strongly indicates that the compound is lipophilic and will favor solubility in non-polar organic solvents over water.[4][5] However, the presence of the amine group provides a site for interaction with polar solvents, especially those that are protic or can accept hydrogen bonds. This duality is key to its behavior.

Caption: Interaction potential between molecular features and solvent classes.

Illustrative Solubility Profile

Based on the physicochemical properties, a plausible solubility profile can be predicted. This serves as a working hypothesis for experimental verification.

Table 2: Predicted Solubility of this compound at 25°C

| Solvent | Solvent Class | Predicted Solubility (mg/mL) | Rationale |

| Water | Polar Protic | < 0.1 | Highly unfavorable due to large non-polar structure. |

| n-Heptane | Non-Polar | 5 - 20 | Unfavorable interaction with the polar amine group limits solubility. |

| Toluene | Non-Polar (Aromatic) | 100 - 300 | Favorable π-π stacking with the benzene ring enhances solubility. |

| Methanol | Polar Protic | 50 - 150 | Can hydrogen bond with the amine, but the non-polar bulk is significant. |

| Acetonitrile (ACN) | Polar Aprotic | 150 - 400 | Good balance of polarity to solvate both parts of the molecule. |

| Tetrahydrofuran (THF) | Polar Aprotic | > 500 | Excellent balance of polarity and non-polar character. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 800 | Highly polar, strong H-bond acceptor, effectively solvates many organics. |

Experimental Determination of Equilibrium Solubility

The "gold standard" for solubility measurement is the Saturation Shake-Flask Method .[6] This technique determines the equilibrium solubility, which is a thermodynamic constant for a given solute, solvent, and temperature.[7]

Core Principle

The method involves agitating an excess of the solid compound in the solvent for a sufficient period to allow the system to reach equilibrium. Once equilibrium is established, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is quantified.

Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.

Detailed Step-by-Step Protocol

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control[6]

-

Centrifuge or syringe filters (0.22 µm, PTFE for organic solvents)

-

Calibrated pipettes

-

Analytical balance

-

Quantification instrument (e.g., UV-Vis Spectrophotometer or HPLC)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. "Excess" is critical; there must be visible solid remaining at the end of the experiment. A starting point is ~20-50 mg in 2 mL of solvent.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of each test solvent into the corresponding vials.

-

Equilibration: Tightly cap the vials. Place them on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation speed.

-

Expert Insight: The goal of agitation is to ensure good mixing without creating a vortex, which can hinder dissolution.[6] Equilibrium time must be established. While 24 hours is often sufficient, a preliminary time-course experiment (testing at 4, 8, 24, and 48 hours) is required to validate that the concentration has plateaued.

-

-

Phase Separation: After equilibration, remove the vials and allow them to stand briefly. Separate the saturated liquid phase from the undissolved solid using one of the following methods:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the solid.

-

Filtration: Use a syringe to draw up the supernatant and pass it through a chemically-resistant syringe filter directly into a clean analysis vial.

-

Trustworthiness Check: Filtration is often preferred as it robustly removes fine particulates. Pre-saturating the filter by passing a small amount of the solution through it first and discarding the initial filtrate prevents loss of analyte due to adsorption to the filter membrane.

-

-

Dilution: Carefully pipette a small, known aliquot of the clear supernatant into a larger, known volume of a suitable diluent to bring the concentration within the linear range of the analytical method. The diluent is often the mobile phase for HPLC or a non-absorbing solvent for UV-Vis. Record the dilution factor accurately.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (see Section 5) to determine its concentration.

-

Calculation: Calculate the original solubility using the measured concentration and the dilution factor.

Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

Analytical Quantification: UV/Vis Spectroscopy Method

For compounds with a UV chromophore, like this compound, UV-Vis spectroscopy is a rapid and reliable quantification method.[8][9]

Protocol for UV-Vis Quantification

-

Determine λmax: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol). Scan the solution from 200-400 nm to find the wavelength of maximum absorbance (λmax).

-

Prepare Calibration Standards: Create a series of at least five standard solutions of known concentrations from a primary stock solution. The concentrations should bracket the expected concentration of your diluted samples.

-

Generate Calibration Curve: Measure the absorbance of each standard at the predetermined λmax. Plot Absorbance vs. Concentration (mg/mL). The plot must be linear with a correlation coefficient (R²) > 0.995.

-

Analyze Samples: Measure the absorbance of the diluted samples from the solubility experiment.

-

Calculate Concentration: Use the equation of the line from the calibration curve (y = mx + b, where y is absorbance and x is concentration) to calculate the concentration of the diluted samples.

Caption: Decision tree for selecting a suitable analytical method.

Conclusion

The solubility profile of this compound is dictated by the interplay of its polar aniline functionality and its non-polar alkyl-aromatic structure. This guide establishes a foundational understanding, predicting high solubility in moderately polar to polar aprotic solvents like THF and DMSO, and poor solubility in highly polar (water) or purely non-polar (heptane) media.

More importantly, this document provides the detailed, scientifically-grounded experimental framework necessary for any researcher to determine this profile with high confidence. By adhering to the principles of equilibrium and employing validated analytical techniques as outlined in the Shake-Flask protocol, scientists can generate the reliable, high-quality data essential for advancing chemical synthesis, process development, and pharmaceutical formulation.

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.

- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.

- This compound | C11H17N | CID 45096216. PubChem - NIH.

- How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube.

- How to determine the solubility of a substance in an organic solvent ?.

- This compound. Echemi.

- Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.

- Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.

- How I can determination of the solubility constant by using Uv-Vis spectrophotometer?.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Unknown Source.

- How to find solubilities of drugs by using uv-visible spectroscopy?.

- Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed.

- MultiScreen Solubility Filter Pl

- Kinetic Solubility Assays Protocol. AxisPharm.

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.

- How to measure solubility with the Crystalline instrument.

- para-Isopropylaniline. Solubility of Things.

- Summary of solubility measurement protocols of each company before harmonization.

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.

- 1899-06-5|this compound|BLD Pharm. BLD Pharm.

- Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.ws [chem.ws]

- 4. This compound | C11H17N | CID 45096216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

crystal structure analysis of 4-Ethyl-3-isopropylaniline

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Ethyl-3-isopropylaniline

This guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of the novel organic compound, this compound. Designed for researchers, medicinal chemists, and material scientists, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind critical experimental decisions. It outlines a self-validating workflow, from synthesis and crystallization to final structure refinement and interpretation, ensuring the generation of trustworthy and high-quality crystallographic data.

Introduction: The "Why" of Structural Analysis

This compound is a substituted aromatic amine, a class of compounds that serves as foundational building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The precise three-dimensional arrangement of atoms within a molecule, its crystal structure, governs its macroscopic properties, including solubility, melting point, stability, and bioavailability. For drug development professionals, understanding the crystal packing and intermolecular interactions is paramount for identifying stable polymorphs and designing effective active pharmaceutical ingredients (APIs).[2][3]

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the atomic arrangement, bond lengths, bond angles, and stereochemistry of a crystalline solid.[2][4][5] This guide presents a hypothetical yet highly realistic workflow for the structural elucidation of this compound, establishing a robust framework for the characterization of new chemical entities.

Part 1: Material Preparation and High-Quality Crystal Growth

The success of any crystallographic analysis is contingent upon the quality of the single crystal. This section details the synthesis of the target compound and the critical techniques for obtaining diffraction-quality crystals.

Synthesis of this compound

A reliable synthesis is the prerequisite for obtaining pure material for crystallization. A common and effective method for preparing substituted anilines is the reduction of the corresponding nitroaromatic compound.

Protocol 1: Synthesis via Reduction

-

Nitration: Begin with the commercially available starting material, 1-ethyl-2-isopropylbenzene. Perform a regioselective nitration reaction to yield 4-ethyl-3-isopropylnitrobenzene.

-

Reduction: Dissolve the purified nitro-compound in ethanol. Add a reducing agent, such as iron powder in the presence of a catalytic amount of hydrochloric acid.[6] The use of iron is a classic, cost-effective, and high-yielding method for this transformation.

-

Workup and Purification: After the reaction goes to completion (monitored by TLC), neutralize the mixture and perform an extraction with an organic solvent like ethyl acetate. The crude product is then purified using column chromatography on silica gel to yield pure this compound, which appears as a pale yellow oil or low-melting solid.[7]

The Art of Crystallization

Obtaining a single crystal suitable for SC-XRD—typically 0.1-0.3 mm in size with well-defined faces and no internal fractures—is often the most challenging step. The goal is to create a supersaturated solution from which the molecule can slowly and orderly precipitate.

Causality: Slow crystal growth is essential. Rapid precipitation leads to the formation of polycrystalline powders or poorly ordered crystals that are unsuitable for single-crystal diffraction.[2]

Common Crystallization Techniques:

-

Slow Evaporation: The most straightforward method. The purified compound is dissolved in a suitable solvent (e.g., hexane, ethanol, or a mixture) to near saturation. The vial is covered with a perforated film and left undisturbed. The slow evaporation of the solvent gradually increases the concentration, leading to crystal formation.

-

Vapor Diffusion (Layering): This technique is excellent for controlling the rate of saturation. The compound is dissolved in a "good" solvent (e.g., dichloromethane). This solution is placed in a small vial, which is then placed inside a larger, sealed jar containing a "poor" solvent (e.g., hexane) in which the compound is less soluble.[8] The vapor of the poor solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.

-

Slow Cooling: The compound is dissolved in a minimal amount of solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, and subsequently to a lower temperature (e.g., 4°C), causing crystallization.

For this compound, a non-polar compound, a solvent system like hexane/ethyl acetate using slow evaporation would be a primary choice.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable crystal is obtained, the next step is to analyze it using a diffractometer to measure how it scatters X-rays.

The Overall Workflow

The process from mounting the crystal to obtaining a processed data file follows a standardized yet highly technical workflow.

Caption: SC-XRD Experimental Workflow.

Detailed Experimental Protocol

Protocol 2: SC-XRD Data Acquisition

-

Crystal Mounting: A well-formed single crystal is selected under a microscope, picked up using a cryo-loop, and coated in a cryoprotectant oil (e.g., Paratone-N). The loop is then mounted on a goniometer head on the diffractometer.

-

Cryo-Cooling: The crystal is immediately cooled to a low temperature, typically 100 K (-173 °C), using a stream of liquid nitrogen vapor.

-

Rationale: At cryogenic temperatures, atomic thermal vibrations are significantly reduced, leading to less diffuse scattering and higher quality diffraction data at high angles. This results in a more precise final structure.[9]

-

-

Centering and Unit Cell Determination: The crystal is centered in the X-ray beam. A series of initial diffraction images are taken to locate reflections, which are then indexed to determine the preliminary unit cell parameters and Bravais lattice.

-

Data Collection Strategy: Based on the crystal's symmetry, the software calculates an optimal strategy to collect a complete and redundant dataset. This involves a series of scans where the crystal is rotated through different angles (e.g., omega and phi scans). Data is collected using a modern detector like a CCD or CMOS detector.

-

Data Integration: After collection, the raw image files are processed. The software integrates the intensity of each diffraction spot (reflection) while subtracting the background noise.

-

Scaling and Absorption Correction: The integrated intensities are scaled to account for variations in beam intensity and detector response. An absorption correction is applied to correct for the absorption of X-rays by the crystal itself, which is crucial for accurate intensity measurements. The output is a reflection file (e.g., an HKL file) containing the Miller indices (h,k,l) and the corresponding intensity for each reflection.

Part 3: Structure Solution, Refinement, and Validation

With a processed data file, the next phase is to determine the atomic arrangement that produced the observed diffraction pattern.

The Path from Data to Structure

This process is iterative, involving the generation of an initial model and its subsequent refinement against the experimental data.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. rigaku.com [rigaku.com]

- 6. prepchem.com [prepchem.com]

- 7. echemi.com [echemi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. excillum.com [excillum.com]

Thermodynamic Stability of 4-Ethyl-3-isopropylaniline: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of 4-Ethyl-3-isopropylaniline, a substituted aniline derivative of interest in pharmaceutical and chemical research. In the absence of extensive publicly available experimental data for this specific molecule, this document synthesizes established principles of chemical stability, the influence of alkyl substituents on the aniline core, and standard analytical methodologies for stability assessment. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols for evaluating the thermodynamic stability of this and structurally related compounds.

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

The thermodynamic stability of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a cornerstone of drug development. It dictates the compound's shelf-life, storage conditions, and potential degradation pathways, all of which have profound implications for safety, efficacy, and regulatory approval. A thorough understanding of a molecule's inherent stability is paramount to de-risking the development process and ensuring the quality of the final drug product.

Substituted anilines are a prevalent motif in medicinal chemistry. The nature and position of substituents on the aromatic ring and the amino group can significantly influence the molecule's electronic properties, reactivity, and, consequently, its stability. In this compound, the presence of electron-donating ethyl and isopropyl groups is expected to impact the electron density of the aromatic system and the basicity of the amino group, thereby affecting its thermodynamic stability.

This guide will delve into the theoretical underpinnings of the stability of substituted anilines and provide detailed experimental workflows for its empirical determination.

Theoretical Assessment of Stability: The Influence of Alkyl Substituents

2.1. Electronic Effects of Alkyl Groups:

Both the ethyl and isopropyl groups are electron-donating substituents.[3] This electron-donating nature increases the electron density on the benzene ring and the nitrogen atom of the amino group.[4] An increase in electron density on the nitrogen atom generally leads to increased basicity compared to unsubstituted aniline. However, this enhanced electron density can also make the aromatic ring more susceptible to electrophilic attack and oxidation, which are potential degradation pathways.

2.2. Steric Hindrance:

The isopropyl group, in particular, introduces steric bulk around the amino group. This steric hindrance can play a dual role. On one hand, it can shield the amino group from reacting with other molecules, potentially increasing its kinetic stability. On the other hand, significant steric strain can raise the ground-state energy of the molecule, potentially lowering its thermodynamic stability.

2.3. Potential Degradation Pathways:

For aniline and its derivatives, common degradation pathways include:

-

Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and polymeric species. The presence of electron-donating groups can accelerate this process. Atmospheric oxidation is a common cause of discoloration in anilines.

-

Polymerization: Under certain conditions, such as exposure to acid or light, anilines can undergo polymerization.

-

Reactions with excipients: In a formulated drug product, the aniline moiety can potentially react with other components, leading to degradation.

A proposed logical relationship for assessing the stability of this compound is outlined in the following diagram:

Caption: Logical workflow for assessing the thermodynamic stability of this compound.

Experimental Determination of Thermodynamic Stability

Given the lack of published data, experimental analysis is crucial. The following sections detail the primary techniques for assessing the thermal stability of a compound like this compound.

3.1. Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for identifying thermal transitions such as melting, crystallization, and decomposition. By measuring the heat flow into or out of a sample as a function of temperature, one can determine the onset temperature of decomposition, which is a key indicator of thermal stability.

3.1.1. Experimental Protocol for DSC Analysis:

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean, inert DSC pan (e.g., aluminum). Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature well below any expected transitions (e.g., 25 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature above the expected decomposition point (e.g., 350 °C).

-

Maintain a constant flow of an inert purge gas (e.g., nitrogen at 50 mL/min) throughout the experiment to prevent oxidative degradation.

-

-

Data Analysis: Analyze the resulting thermogram for endothermic (e.g., melting) and exothermic (e.g., decomposition) events. The onset temperature of the exothermic decomposition peak provides a measure of the thermal stability.

3.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[5] It is highly effective for determining decomposition temperatures, assessing thermal stability, and quantifying volatile content.[6]

3.2.1. Experimental Protocol for TGA Analysis:

-

Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of this compound onto the TGA sample pan.[7]

-

Instrument Setup: Tare the balance and place the sample pan in the TGA furnace.

-

Thermal Program:

-

Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 or 20 °C/min).[8]

-